1-(3,4-Dichlorophenyl)-2-methylpropan-2-amine
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Overview
Description
1-(3,4-Dichlorophenyl)-2-methylpropan-2-amine is an organic compound characterized by the presence of a dichlorophenyl group attached to a methylpropan-2-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-2-methylpropan-2-amine typically involves the reaction of 3,4-dichlorophenylacetonitrile with methylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum, which facilitates the hydrogenation process . The reaction conditions often include elevated temperatures and pressures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, the reaction of 3,4-dichlorophenylacetonitrile with methylamine can be conducted in a series of reactors connected in sequence, with precise control over temperature, pressure, and reactant flow rates . This method allows for the large-scale production of the compound with high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-2-methylpropan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the phenyl ring .
Scientific Research Applications
1-(3,4-Dichlorophenyl)-2-methylpropan-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may block the binding sites of enzymes involved in neurotransmitter synthesis, thereby affecting neural signaling pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its use as an herbicide and inhibitor of photosynthesis.
4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines: Investigated for their pharmacological activities, including antidepressant and antipsychotic effects.
Uniqueness
1-(3,4-Dichlorophenyl)-2-methylpropan-2-amine is unique due to its specific structural features and the resulting chemical properties Its dichlorophenyl group imparts distinct reactivity patterns, making it a valuable intermediate in synthetic chemistry
Properties
CAS No. |
5255-51-6 |
---|---|
Molecular Formula |
C10H13Cl2N |
Molecular Weight |
218.12 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H13Cl2N/c1-10(2,13)6-7-3-4-8(11)9(12)5-7/h3-5H,6,13H2,1-2H3 |
InChI Key |
BIBNTTIOMUCFKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC(=C(C=C1)Cl)Cl)N |
Origin of Product |
United States |
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